molecular formula C12H18N2O B2415943 N-[(4-Aminophenyl)methyl]oxan-4-amine CAS No. 1189171-67-2

N-[(4-Aminophenyl)methyl]oxan-4-amine

Cat. No.: B2415943
CAS No.: 1189171-67-2
M. Wt: 206.289
InChI Key: QWEHMFGXIYYLBI-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H18N2O It is characterized by the presence of an aminophenyl group attached to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminophenyl)methyl]oxan-4-amine typically involves the reaction of 4-aminobenzylamine with oxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxan-4-one derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane.

Major Products Formed

    Oxidation: Oxan-4-one derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aminophenyl derivatives.

Scientific Research Applications

N-[(4-Aminophenyl)methyl]oxan-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Aminophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The oxan-4-amine structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Methoxyphenyl)methyl]oxan-4-amine: Similar structure but with a methoxy group instead of an amino group.

    N-[(4-Chlorophenyl)methyl]oxan-4-amine: Contains a chloro group instead of an amino group.

    N-[(4-Nitrophenyl)methyl]oxan-4-amine: Features a nitro group in place of the amino group.

Uniqueness

N-[(4-Aminophenyl)methyl]oxan-4-amine is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-aminophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHMFGXIYYLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189171-67-2
Record name N-[(4-aminophenyl)methyl]oxan-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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